molecular formula C21H17N3O3S B2399680 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 681163-23-5

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2399680
CAS No.: 681163-23-5
M. Wt: 391.45
InChI Key: VICQMPKHJZWDAQ-UHFFFAOYSA-N
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Description

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates a benzothiazole moiety with a piperazine ring and a chromenone structure

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis . This suggests that the compound may interact with its targets, leading to the inhibition of essential biochemical processes in the bacteria, thereby exerting its anti-tubercular effect.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the metabolic pathways essential for the survival and replication of M. tuberculosis.

Result of Action

The reported anti-tubercular activity of benzothiazole derivatives suggests that the compound may lead to the death ofM. tuberculosis cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzothiazole and chromenone intermediates. One common method involves the condensation of 2-aminobenzothiazole with piperazine, followed by acylation with chromenone derivatives. The reaction conditions often include the use of solvents like dioxane and catalysts such as triethylamine, with refluxing temperatures maintained for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to its combined structural features, which confer a broad spectrum of biological activities. The integration of benzothiazole, piperazine, and chromenone moieties enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-19(15-13-14-5-1-3-7-17(14)27-20(15)26)23-9-11-24(12-10-23)21-22-16-6-2-4-8-18(16)28-21/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICQMPKHJZWDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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